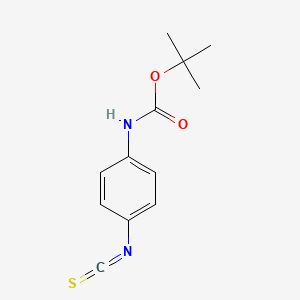

N-Boc-4-isothiocyanatoaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-isothiocyanatophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)14-10-6-4-9(5-7-10)13-8-17/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOFDGFIFPIQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350918 | |

| Record name | N-Boc-4-isothiocyanatoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89631-75-4 | |

| Record name | N-Boc-4-isothiocyanatoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-4-isothiocyanatoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of N-Boc-4-isothiocyanatoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-isothiocyanatoaniline, also known as tert-butyl N-(4-isothiocyanatophenyl)carbamate, is a pivotal bifunctional molecule in modern organic and medicinal chemistry.[1][2] Its unique structure, featuring a protected amine (N-Boc) and a reactive isothiocyanate group, makes it an invaluable reagent for the synthesis of a diverse array of compounds, particularly in the realms of bioconjugation and drug discovery. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights and detailed protocols to aid researchers in its effective utilization.

Introduction: The Strategic Importance of this compound

The isothiocyanate functional group (–N=C=S) is a highly versatile electrophile that readily reacts with nucleophiles such as primary amines and thiols. This reactivity is the cornerstone of its utility in labeling and crosslinking biomolecules.[3] The tert-butyloxycarbonyl (Boc) protecting group, on the other hand, provides a stable yet readily cleavable shield for the aniline nitrogen.[4][5][6] This orthogonal reactivity allows for sequential and site-specific modifications, a critical requirement in the multi-step synthesis of complex molecules.

The strategic placement of these two functional groups on a phenyl ring scaffold in this compound provides a rigid linker that is often desirable in the design of probes and drug conjugates. The Boc group can be removed under acidic conditions to reveal a primary aromatic amine, which can then be further functionalized, for instance, through amide bond formation or diazotization reactions.[7][8]

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound is typically a two-step process starting from 1,4-phenylenediamine. The key steps involve the selective protection of one amino group followed by the conversion of the remaining amino group into an isothiocyanate.

Step 1: Mono-N-Boc Protection of 1,4-Phenylenediamine

The selective mono-Boc protection of a symmetrical diamine like 1,4-phenylenediamine is a crucial and often challenging step. The primary objective is to introduce a single Boc group while minimizing the formation of the di-Boc-protected byproduct. This is typically achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions.

The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride).[6] The use of a suitable base is often necessary to deprotonate the amine, enhancing its nucleophilicity.

-

Causality Behind Experimental Choices:

-

Solvent: A solvent system that can dissolve the diamine but does not favor the dissolution of the mono-protected product can aid in its selective precipitation, thereby preventing further reaction. Alcohols like methanol can also enhance the rate of Boc protection of aromatic amines.[9]

-

Stoichiometry: Using a slight excess of the diamine relative to the Boc anhydride can favor the formation of the mono-protected product.

-

Temperature: The reaction is often carried out at reduced temperatures to control the reaction rate and improve selectivity.

-

Step 2: Conversion of the Amino Group to an Isothiocyanate

The transformation of the free amino group of N-Boc-1,4-phenylenediamine into an isothiocyanate is the final and critical step. Several methods exist for this conversion, with the choice of reagent often dictated by factors such as yield, safety, and scalability.[3][10]

-

Thiophosgene Method: This is a classical and often high-yielding method.[11][12] The amine reacts with thiophosgene (CSCl₂) in the presence of a base to form the isothiocyanate. However, the high toxicity and volatility of thiophosgene are significant drawbacks, necessitating stringent safety precautions.[3][13]

-

Thiocarbonyl Transfer Reagent Alternatives: To circumvent the hazards of thiophosgene, several less toxic thiocarbonyl transfer reagents have been developed. These include thiocarbonyldiimidazole (TCDI) and di-2-pyridyl thiocarbonate.[3][13] While safer, these reagents can be more expensive and may require specific reaction conditions.

-

Two-Step Approach via Dithiocarbamate Salts: A widely used and safer alternative involves a two-step, one-pot procedure.[3][10] The primary amine is first reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine or sodium hydroxide) to form a dithiocarbamate salt.[3][11] This intermediate is then decomposed using a desulfurizing agent to yield the isothiocyanate.[3]

-

Common Desulfurizing Agents: A variety of reagents can be used for the decomposition of the dithiocarbamate salt, including:

-

Di-tert-butyl dicarbonate (Boc₂O): This reagent is particularly advantageous as the byproducts are volatile, simplifying the workup.[11]

-

Tosyl Chloride: This is another effective reagent for this transformation.[14]

-

Hydrogen Peroxide and Iodine: These have been identified as efficient and environmentally benign options for non-chiral isothiocyanate synthesis.[10]

-

Sodium Persulfate: This is a safer alternative, especially for the synthesis of chiral isothiocyanates.[10][15]

-

-

Table 1: Comparison of Key Synthesis Parameters

| Parameter | Thiophosgene Method | Dithiocarbamate Method (Boc₂O) |

| Reagents | Thiophosgene, Base (e.g., Triethylamine) | Carbon Disulfide, Base, Boc₂O |

| Safety | Highly Toxic, Volatile | Relatively Safer |

| Yield | Generally High | Good to Excellent |

| Workup | Requires careful handling of toxic waste | Simpler, volatile byproducts |

| Scalability | Challenging due to safety concerns | More amenable to scale-up |

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in various reactions.

Table 2: Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₂S[1] |

| Molecular Weight | 250.32 g/mol [1] |

| Appearance | Typically a solid powder |

| Melting Point | Not widely reported, requires experimental determination |

| Solubility | Generally soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. Poorly soluble in water.[16] |

| Stability | The Boc group is labile to strong acids.[7][8] The isothiocyanate group is sensitive to nucleophiles. The compound should be stored in a cool, dry place, protected from moisture and light. |

-

Trustworthiness in Protocol Design: The stability profile dictates that reactions involving this compound should be conducted under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The choice of subsequent reaction steps must also consider the acid-lability of the Boc group.

Detailed Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the dithiocarbamate route, a method chosen for its balance of safety and efficiency.

Synthesis of N-Boc-1,4-phenylenediamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-phenylenediamine in a suitable solvent (e.g., a mixture of dioxane and water).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise over a period of 1-2 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-Boc-1,4-phenylenediamine.

Synthesis of this compound

-

Formation of Dithiocarbamate: Dissolve N-Boc-1,4-phenylenediamine in an appropriate solvent (e.g., dichloromethane). Add a base such as triethylamine, followed by the slow addition of carbon disulfide at 0°C. Stir the reaction mixture at room temperature.

-

Desulfurization: After the formation of the dithiocarbamate salt is complete (as monitored by TLC), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11]

-

Reaction Completion and Workup: Continue stirring until the reaction is complete. The reaction mixture can then be washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography to afford this compound as a solid.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[17][18]

Visualization of the Synthesis Workflow

Caption: Bioconjugation with this compound.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands out as a strategically designed bifunctional reagent with broad applicability in chemical biology and drug discovery. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established and increasingly safer methodologies. A comprehensive understanding of its properties, particularly its reactivity and stability, is paramount for its successful application. As the demand for sophisticated bioconjugates and targeted therapeutics continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase, paving the way for further innovations in the field.

References

-

Synthesis of N-BOC amines by various routes. ResearchGate. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

-

This compound, 95% Purity, C12H14N2O2S, 250 mg. CP Lab Safety. Available at: [Link]

-

Synthesis of Isothiocyanates: An Update. PMC - NIH. Available at: [Link]

-

Isothiocyanate synthesis. Organic Chemistry Portal. Available at: [Link]

- Method for preparing 4-Boc-aminopiperidine. Google Patents.

-

Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. Available at: [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

- Process for converting primary amines to isothiocyanates. Google Patents.

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]

-

From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC - PubMed Central. Available at: [Link]

- Crystallization method of Boc-amino acid. Google Patents.

-

An Improved Synthesis of N-Boc Protected Aryl Amines. ResearchGate. Available at: [Link]

- Process for 1,4-phenylenediamine. Google Patents.

-

Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. Available at: [Link]

-

A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes: Bis-(trichloromethyl) Carbonate and Trichloromethyl Chloroformates. ResearchGate. Available at: [Link]

-

Advances in Bioconjugation. PMC - PubMed Central. Available at: [Link]

-

Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. PubMed. Available at: [Link]

-

NMR Characterization of Lignans. MDPI. Available at: [Link]

-

Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry (RSC Publishing). Available at: [Link]

-

N-Boc protection of L-Phenylalanine and Ethylenediamine. Scholars Research Library. Available at: [Link]

-

1-Boc-4-AP. Wikipedia. Available at: [Link]

-

A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. ResearchGate. Available at: [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

-

NMR Characterization of Lignans. ResearchGate. Available at: [Link]

-

Synthesis and NMR elucidation of novel octa-amino acid resorcina[3]renes derivatives. SciSpace. Available at: [Link]

-

N-oxides of some N-benzyl azacycloalkanes. Preferred conformation by NMR spectroscopy. ResearchGate. Available at: [Link]

-

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid. PubChem. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. wuxibiology.com [wuxibiology.com]

- 10. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cbijournal.com [cbijournal.com]

- 12. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Isothiocyanate synthesis [organic-chemistry.org]

- 15. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to N-Boc-4-isothiocyanatoaniline (CAS 89631-75-4): A Versatile Heterobifunctional Linker in Modern Drug Development

This guide provides an in-depth technical overview of N-Boc-4-isothiocyanatoaniline, a pivotal reagent in the fields of bioconjugation, medicinal chemistry, and drug discovery. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and application, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Identity and Physicochemical Profile

This compound, also known as tert-butyl N-(4-isothiocyanatophenyl)carbamate, is a bifunctional organic compound.[1] Its utility stems from the orthogonal reactivity of its two key functional groups: an amine-reactive isothiocyanate (-N=C=S) and an acid-labile Boc-protected aniline. This dual nature allows for sequential or site-specific modifications of complex molecules, making it an invaluable tool for constructing antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89631-75-4 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂O₂S | [1][2] |

| Molecular Weight | 250.32 g/mol | [2][3] |

| Appearance | Solid (form may vary) | [4] |

| Purity | Typically ≥95% | [1] |

| Storage | Inert atmosphere, room temperature | [2] |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)N=C=S | [2] |

Synthesis and Quality Control

The synthesis of this compound typically starts from its corresponding aniline precursor, N-Boc-1,4-phenylenediamine. A common and effective method involves a two-step, one-pot reaction. The foundational logic is to first generate a dithiocarbamate salt, which is then desulfurized to yield the isothiocyanate.

A robust synthetic approach involves reacting the starting amine with carbon disulfide (CS₂) in the presence of a tertiary amine base like triethylamine (Et₃N) to form the dithiocarbamate intermediate. This intermediate is not isolated but is directly treated with a desulfurizing agent. Di-tert-butyl dicarbonate (Boc₂O), often used for amine protection, can also serve as an efficient desulfurizing agent, promoted by a catalytic amount of 4-dimethylaminopyridine (DMAP).[5] This method is advantageous as it avoids the use of more toxic reagents like thiophosgene.

Caption: General synthesis workflow for this compound.

Self-Validating Quality Control: Post-synthesis, rigorous purification via column chromatography is essential. The final product's identity and purity must be confirmed. A self-validating system would employ:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity and absence of starting material.

-

Mass Spectrometry (LC-MS): To verify the correct molecular weight.[2]

-

High-Performance Liquid Chromatography (HPLC): To quantify purity, typically aiming for >95%.[2]

Mechanism of Action and Core Applications

The power of this molecule lies in its heterobifunctional nature, enabling a two-stage conjugation strategy.

Stage 1: Amine-Reactive Conjugation The electrophilic carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues on a protein's surface. This reaction proceeds efficiently under slightly basic conditions (pH 8.0-9.0), where the amine is deprotonated and thus more nucleophilic, to form a highly stable thiourea linkage.

Stage 2: Amine Unmasking The N-Boc protecting group is stable under the conditions required for the isothiocyanate conjugation.[6] This is the key to its utility. Once the first conjugation is complete and the conjugate is purified, the Boc group can be quantitatively removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a terminal aniline amine. This newly exposed amine is now available for a second, distinct conjugation reaction, such as amide bond formation with a payload molecule.

Caption: Heterobifunctional conjugation workflow using the subject molecule.

This strategic protection and deprotection scheme is fundamental in the construction of complex biomolecules where precise control over connectivity is paramount.

Experimental Protocols: A Practical Guide

The following protocols are illustrative and should be optimized for specific applications.

Protocol 4.1: Labeling a Protein with this compound

This protocol describes the first stage of conjugation to a primary amine-containing biomolecule.

-

Protein Preparation: Dissolve the protein (e.g., IgG antibody) in a suitable buffer, such as 100 mM sodium bicarbonate buffer, pH 8.5. The concentration should be between 2-10 mg/mL.

-

Reagent Preparation: Prepare a fresh stock solution of this compound (10 mM) in an anhydrous, water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Conjugation Reaction:

-

While gently stirring the protein solution, add a 10- to 20-fold molar excess of the reagent stock solution. The causality here is to drive the reaction to completion; the excess can be adjusted based on the number of available lysines and desired degree of labeling.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Lower temperatures can minimize potential protein denaturation.

-

-

Purification:

-

Remove unreacted linker by dialysis, size-exclusion chromatography (SEC), or using a desalting column.

-

The purification buffer should be neutral, for example, Phosphate-Buffered Saline (PBS) at pH 7.4.

-

-

Characterization: Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry to observe the mass shift corresponding to the number of linker molecules added.

Protocol 4.2: Boc Deprotection of the Labeled Protein

This protocol unmasks the aniline for the second stage of conjugation.

-

Solvent Exchange (if necessary): If the protein is in an aqueous buffer, lyophilize it to dryness.

-

Deprotection Cocktail: Resuspend the dried conjugate in a deprotection solution. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (a scavenger to prevent side reactions). Caution: This step must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

-

Reaction: Incubate at room temperature for 1-2 hours. Monitor the reaction progress by taking aliquots and analyzing via LC-MS.

-

Removal of Acid: After completion, remove the TFA by evaporation under a stream of nitrogen, followed by lyophilization.

-

Purification: Immediately redissolve the deprotected conjugate in a suitable buffer for the next reaction or for storage. Perform SEC or dialysis to remove residual reagents and ensure the protein refolds correctly.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that robust science is safe science.

-

Hazards: Isothiocyanates can be respiratory and skin irritants and sensitizers.[7] The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[7] Always consult the latest Safety Data Sheet (SDS) before use.

-

Handling:

-

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen.[2]

-

Recommended long-term storage is at room temperature as specified by suppliers, though refrigeration (2-8°C) may also be suitable to further minimize degradation.[6]

-

Conclusion

This compound is more than just a chemical with a CAS number; it is a strategic enabler for creating precisely engineered therapeutic and diagnostic agents. Its value is derived from the predictable and orthogonal reactivity of its functional groups. By understanding the chemical principles governing its synthesis, conjugation, and deprotection, researchers can confidently deploy it as a powerful tool to advance the frontiers of medicine and biological science.

References

-

Al-Rawi, S., et al. (2020). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Molecules, 25(15), 3433. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved from: [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved from: [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from: [Link]

-

Alajarín, M., et al. (2013). 2-Isocyanoanilines and their mono-Boc-protected derivatives. ResearchGate. Retrieved from: [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from: [Link]

-

Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Retrieved from: [Link]

-

MDPI. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Retrieved from: [Link]

-

ResearchGate. (2025). Synthesis of N-Containing Derivatives of the Furanocoumarin Peucenidin. Retrieved from: [Link]

- Google Patents. (n.d.). Method for preparing 4-Boc-aminopiperidine.

-

PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved from: [Link]

-

Chemical Point. (n.d.). This compound. Retrieved from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 89631-75-4|this compound|BLD Pharm [bldpharm.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. N-Boc-4-iodoaniline 95 159217-89-7 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to N-Boc-4-isothiocyanatoaniline: Structure, Synthesis, and Application

Abstract

N-Boc-4-isothiocyanatoaniline, also known as tert-butyl N-(4-isothiocyanatophenyl)carbamate, is a bifunctional linker molecule of significant interest in medicinal chemistry, drug discovery, and bioconjugation. Its structure incorporates a tert-butyloxycarbonyl (Boc)-protected aniline and a reactive isothiocyanate (ITC) group. This guide provides an in-depth analysis of the molecule's structure, supported by a detailed discussion of its spectroscopic characteristics. Furthermore, it outlines a robust synthetic pathway with a step-by-step experimental protocol and explores its primary application in covalently modifying biomolecules through the formation of stable thiourea linkages. This document is intended for researchers and professionals in the fields of chemical biology and drug development, offering both foundational knowledge and practical insights into the effective use of this versatile chemical tool.

Chemical Identity and Physicochemical Properties

The unique reactivity of this compound is a direct result of its molecular architecture, which features both a stable protecting group and a highly reactive functional group, spatially separated by an aromatic ring.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-(4-isothiocyanatophenyl)carbamate | [1] |

| CAS Number | 89631-75-4 | [2] |

| Molecular Formula | C₁₂H₁₄N₂O₂S | [3] |

| Molecular Weight | 250.32 g/mol | [4] |

| Monoisotopic Mass | 250.0776 Da | [3] |

| Predicted XlogP | 3.9 | [3] |

| Appearance | Off-white to pale yellow solid (typical) | N/A |

Structural Analysis and Elucidation

A thorough understanding of the molecule's structure is paramount for predicting its reactivity and interpreting analytical data. The structure consists of three key components: the Boc protecting group, the central p-phenylene spacer, and the isothiocyanate functional group.

Molecular Structure

Detailed Experimental Protocol for Synthesis

This protocol describes a common method for converting an aromatic amine to an isothiocyanate using thiophosgene. Caution: Thiophosgene is highly toxic and corrosive and must be handled with extreme care in a well-ventilated fume hood.

-

Preparation: To a solution of tert-butyl (4-aminophenyl)carbamate (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (Et₃N, 2.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Reaction: While stirring vigorously, add a solution of thiophosgene (1.1 eq) in DCM dropwise over 30 minutes. A precipitate (triethylammonium hydrochloride) will form.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 20% ethyl acetate in hexanes. The product will have a higher Rf than the starting amine.

-

Workup: Once the starting material is consumed, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) as the eluent.

-

Final Product: Combine the pure fractions and evaporate the solvent to afford this compound as a solid. Confirm its identity and purity using the spectroscopic methods described in Section 3.2.

Applications in Bioconjugation

The primary utility of this compound is as a heterobifunctional crosslinker. The isothiocyanate group serves as a powerful electrophile for reaction with nucleophilic primary amines, while the Boc-protected amine can be deprotected under acidic conditions to reveal a new primary amine for subsequent conjugation steps. [5][6]

Mechanism of Thiourea Bond Formation

The isothiocyanate group reacts readily and specifically with unprotonated primary amines, such as the N-terminus of a protein or the ε-amino group of a lysine residue, to form a highly stable thiourea linkage. [7]This reaction is most efficient at a slightly alkaline pH (8.0-9.0), which ensures a sufficient concentration of the deprotonated, nucleophilic amine.

Application Protocol: Labeling of a Generic Peptide

This protocol provides a general method for conjugating this compound to a peptide containing a primary amine.

-

Peptide Preparation: Dissolve the peptide (1.0 eq) in a conjugation buffer such as 100 mM sodium bicarbonate, pH 8.5. The peptide concentration should typically be in the range of 1-10 mg/mL.

-

Linker Preparation: Prepare a stock solution of this compound (5-10 eq) in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: Add the linker stock solution to the stirring peptide solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle mixing.

-

Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC, using a buffer suitable for the downstream application of the conjugated peptide.

-

Characterization: Confirm successful conjugation using mass spectrometry (e.g., MALDI-TOF or ESI-MS), which will show an increase in mass corresponding to the addition of the linker molecule.

Safety, Handling, and Storage

Proper handling and storage are essential for user safety and to maintain the integrity of the compound.

| Aspect | Recommendation |

| Hazards | May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. [8] |

| Handling | Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. [9] |

| Storage | Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping it at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation by moisture. [2] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. |

References

-

PubChem. This compound (C12H14N2O2S). [Link]

-

Chemical Point. This compound. [Link]

-

ECHA. tert-butyl N-(4-isothiocyanatophenyl)carbamate. [Link]

-

Mai, A., et al. (2014). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Molecules, 19(8), 11537-11553. [Link]

-

CP Lab Safety. This compound, 95% Purity. [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

-

Capot Chemical. Safety Data Sheet for a related N-Boc-aniline derivative. [Link]

-

Policija. Analytical Report for 4-Anilino-1-Boc-piperidine. [Link]

-

ResearchGate. An Improved Synthesis of N-Boc Protected Aryl Amines. [Link]

-

Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. The Journal of Physical Chemistry A, 119(3), 459-468. [Link]

-

Kjær, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]

-

Irie, M., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(23), 5727. [Link]

-

United Bio-Chemical Inc. Safety Data Sheet for a related N-Boc protected compound. [Link]

-

Mondal, B., et al. (2017). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

SpectraBase. 1H NMR of 4-(4-Isothiocyanatophenylazo)-N,N-dimethylaniline. [Link]

-

Samieipour, F., et al. (2024). Recent developments in bioconjugation: From strategies to design and clinical applications. Results in Chemistry, 7, 101375. [Link]

-

Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation. Nature Chemical Biology, 7(12), 876-884. [Link]

-

ResearchGate. Representative IR Spectrum of a complex containing thiocyanate. [Link]

-

Britton, J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(9), 1253-1259. [Link]

-

NIST. WebBook for Isopropyl isothiocyanate. [Link]

-

Zareyee, D., & Khalafi-Nezhad, A. (2010). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 852634. [Link]

-

Singh, A., et al. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. RSC Medicinal Chemistry, 15(1), 35-57. [Link]

-

Wikipedia. 1-Boc-4-AP. [Link]

-

NIST. WebBook for Ammonium thiocyanate. [Link]

-

The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe - Supporting Information. [Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

-

ResearchGate. The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. [Link]

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide. Der Pharma Chemica, 3(3), 174-188. [Link]

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds. [Link]

-

LTQ Chemistry. (2024, April 4). Synthesis and Reactions of Amines. YouTube. [Link]

-

NIST. WebBook for Aniline. [Link]

-

NIST. WebBook for Isobutyl isothiocyanate. [Link]

- Google Patents.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. PubChemLite - this compound (C12H14N2O2S) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemical-label.com [chemical-label.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to N-Boc-4-isothiocyanatoaniline: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of N-Boc-4-isothiocyanatoaniline, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted drug delivery. We will delve into its chemical characteristics, provide a detailed synthesis protocol, and explore its applications with a focus on the strategic considerations for its use in developing novel therapeutics.

Introduction: A Versatile Tool for Covalent Linkage

This compound, also known as tert-butyl N-(4-isothiocyanatophenyl)carbamate, is a valuable reagent for researchers in chemistry and biology.[1] Its utility stems from its bifunctional nature: an isothiocyanate group that readily reacts with primary amines on biomolecules, and a Boc (tert-butyloxycarbonyl) protected aniline, which allows for selective deprotection and subsequent modification.[2][3] This dual reactivity makes it an ideal linker for the controlled, stepwise assembly of complex bioconjugates.

The isothiocyanate group forms a stable thiourea bond with amine-containing molecules such as proteins, peptides, and amino-modified oligonucleotides. The Boc protecting group, on the other hand, provides a stable mask for the aniline nitrogen, which can be selectively removed under acidic conditions to reveal a primary amine for further functionalization.[3] This strategic protection and deprotection scheme is fundamental to its application in creating sophisticated architectures like antibody-drug conjugates (ADCs).

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C12H14N2O2S | [1][4][5][6][7] |

| Molecular Weight | 250.32 g/mol | [4][5][6] |

| CAS Number | 89631-75-4 | [1][4][5] |

| Appearance | (Typically) White to off-white solid | Commercially available |

| Purity | ≥95% | [1] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, CH2Cl2) | General chemical knowledge |

| Storage Conditions | Inert atmosphere, room temperature | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the selective protection of one of the amino groups of p-phenylenediamine. This is followed by the conversion of the remaining free amino group into an isothiocyanate.

Synthesis Workflow

The overall synthetic scheme can be visualized as a two-stage process: Boc protection followed by isothiocyanation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

p-Phenylenediamine

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Thiophosgene (CSCl2) or a suitable equivalent (e.g., di-tert-butyl dicarbonate and carbon disulfide)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Boc Protection of p-Phenylenediamine:

-

Dissolve p-phenylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (0.95 eq to favor mono-protection) in DCM to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate N-Boc-4-aminoaniline.

-

-

Isothiocyanation of N-Boc-4-aminoaniline:

-

Dissolve the purified N-Boc-4-aminoaniline (1.0 eq) and triethylamine (2.5 eq) in DCM.

-

Cool the solution to 0 °C.

-

Slowly add a solution of thiophosgene (1.1 eq) in DCM to the reaction mixture. Caution: Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by carefully adding water.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or flash column chromatography to yield pure this compound.

-

Applications in Drug Development and Bioconjugation

The unique structure of this compound makes it a powerful tool for the construction of complex biomolecular conjugates.

Bioconjugation Workflow

The general workflow for utilizing this compound in a bioconjugation application involves three key phases: initial conjugation, deprotection, and secondary conjugation.

Caption: General workflow for bioconjugation using this compound.

Step-by-Step Protocol: Conjugation to a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein, such as an antibody.

Materials:

-

Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.5)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Size-exclusion chromatography (SEC) system or dialysis cassettes for purification

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.

-

Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and in a buffer free of primary amines (e.g., Tris).

-

-

Initial Conjugation:

-

Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

-

Incubate the reaction mixture at room temperature or 4 °C for 1-4 hours with gentle stirring.

-

Purify the resulting Boc-protected protein conjugate by size-exclusion chromatography or dialysis to remove unreacted linker.

-

-

Boc Deprotection:

-

Lyophilize the purified Boc-protected conjugate to dryness.

-

Resuspend the lyophilized powder in a solution of trifluoroacetic acid (TFA) in an appropriate solvent (e.g., 95% TFA in water). Caution: TFA is corrosive and should be handled with care in a fume hood.

-

Incubate on ice for 30-60 minutes.

-

Remove the TFA by lyophilization or evaporation under a stream of nitrogen.

-

-

Final Purification:

-

Resuspend the deprotected, amine-functionalized protein in a suitable buffer.

-

Purify the final conjugate using SEC or dialysis to remove residual TFA and any small molecule byproducts.

-

The resulting amine-functionalized protein is now ready for conjugation to a payload with a compatible reactive group (e.g., an NHS-ester).

-

Conclusion

This compound is a highly effective and versatile heterobifunctional linker that enables the precise and controlled construction of complex bioconjugates. Its strategic design, incorporating a reactive isothiocyanate and a protected amine, provides researchers with a powerful tool for advancing drug development, diagnostics, and our fundamental understanding of biological systems. The protocols and workflows outlined in this guide serve as a practical starting point for the successful application of this important chemical reagent.

References

-

This compound, 95% Purity, C12H14N2O2S, 250 mg. [Link]

-

This compound - CHEMICAL POINT. [Link]

-

This compound (C12H14N2O2S) - PubChemLite. [Link]

-

A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. [Link]

-

Synthesis of N-BOC amines by various routes. [Link]

-

An Improved Synthesis of N-Boc Protected Aryl Amines. [Link]

Sources

Introduction: Navigating the Chemistry of a Versatile Building Block

An In-Depth Technical Guide to the Safe Handling of N-Boc-4-isothiocyanatoaniline

This compound, also known as tert-butyl (4-isothiocyanatophenyl)carbamate, is a bifunctional molecule increasingly utilized by researchers in medicinal chemistry and drug development. Its structure incorporates a protected aniline (-NHBoc) and a reactive isothiocyanate (-NCS) group, making it a valuable intermediate for synthesizing a range of complex molecules, including ureas, thioureas, and other heterocyclic systems.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers stability under many reaction conditions while allowing for selective deprotection, and the isothiocyanate group provides a versatile handle for conjugation and derivatization.

However, the very reactivity that makes this compound a powerful tool for synthesis also necessitates a thorough understanding of its potential hazards. The isothiocyanate moiety, in particular, warrants careful handling. This guide, intended for laboratory researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound, grounded in authoritative safety data.

Section 1: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity upon ingestion, skin contact, or inhalation, and the potential for serious eye damage. Several suppliers also indicate that it may cause skin and respiratory sensitization.[2]

GHS Pictograms:

Hazard Statements (H-Statements):

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H317: May cause an allergic skin reaction.[2]

-

H318: Causes serious eye damage.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

-

H412: Harmful to aquatic life with long lasting effects.

Expert Insight: The combination of acute toxicity and sensitization potential is critical. An allergic reaction can be triggered by exposure to very small amounts of the substance in sensitized individuals. The "Danger" signal word and the H318 statement underscore that this compound can cause irreversible damage to the eyes upon contact.

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₄N₂O₂S | [1][3][4][5] |

| Molecular Weight | 250.32 g/mol | [3][5][6] |

| CAS Number | 89631-75-4 | [1][2][3][5] |

| Appearance | White to off-white solid/powder | [7][8] |

| Melting Point | 152 - 154 °C (306 - 309 °F) | |

| Storage Temperature | Room Temperature, under inert atmosphere | [3][5] |

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Given its hazard profile, a systematic approach to handling and storage is mandatory. The core principles are containment, avoidance of contact, and prevention of aerosolization.

Storage and Stability

This compound is sensitive to moisture.[9] The isothiocyanate group can be hydrolyzed by water, leading to degradation of the compound. Therefore, proper storage is crucial for maintaining its integrity and preventing the formation of unknown, potentially more hazardous byproducts.

-

Primary Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11]

-

Atmosphere: For long-term storage, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.[3] This is because exposure to air may affect product quality.

-

Incompatibilities: Keep away from acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[9][11] Contact with acids can liberate very toxic gas.

Personal Protective Equipment (PPE)

A robust PPE strategy is the primary barrier between the researcher and the chemical.

-

Hand Protection: Wear impervious gloves, such as nitrile rubber. Always inspect gloves prior to use and change them immediately if they become contaminated.

-

Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe eye damage hazard (H318), a face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing or dust generation.[2]

-

Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of exposure, such as handling large quantities or cleaning spills, consider additional protection like a chemical-resistant apron or coveralls.[2]

-

Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to avoid inhalation.[2][9] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[9]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Section 4: Detailed Protocol for Safe Weighing and Solubilization

This protocol outlines a self-validating workflow for safely handling this compound powder. The causality behind each step is explained to reinforce best practices.

Objective: To accurately weigh and dissolve a specific mass of this compound for use in a chemical reaction.

Materials:

-

This compound

-

Appropriate solvent (e.g., anhydrous DMF, DMSO)

-

Spatula

-

Weighing paper or boat

-

Glass vial with a septum-lined cap

-

Syringe and needle

-

Analytical balance

Workflow:

-

Preparation (The "Why"): Before bringing the chemical into the workspace, ensure all necessary equipment, including PPE, is ready. This minimizes the time the container is open and reduces the chance of rushing, which can lead to errors and spills.

-

Don the required PPE: lab coat, nitrile gloves, and chemical safety goggles with a face shield.

-

Designate a specific area within the chemical fume hood for the procedure.

-

Place the analytical balance inside the fume hood if possible. If not, use a balance with a draft shield and perform the transfer within the fume hood.

-

Label the receiving vial with the chemical name, concentration, solvent, and date.

-

-

Equilibration (The "Why"): If the chemical has been stored in a refrigerator or freezer, it's crucial to allow the container to warm to room temperature before opening.[12] This prevents atmospheric moisture from condensing inside the container, which could hydrolyze the isothiocyanate group.

-

Aliquotting in a Controlled Environment (The "Why"): The primary risk during weighing is the inhalation of fine powder and contamination of the workspace. Performing this task in a fume hood is non-negotiable.

-

Inside the fume hood, carefully open the container.

-

Using a clean spatula, transfer an approximate amount of the solid to a tared weigh boat on the balance. Avoid any scooping motions that could create airborne dust.

-

Close the main container immediately.

-

Carefully transfer the weighed solid into the pre-labeled vial. A powder funnel can aid in a clean transfer.

-

-

Solubilization (The "Why"): Adding the solvent in a controlled manner prevents splashing and ensures the final solution is contained.

-

Secure the cap on the vial.

-

Using a syringe and needle, pierce the septum and add the required volume of anhydrous solvent. Adding the solvent via syringe minimizes exposure to solvent vapors and protects the compound from atmospheric moisture.

-

Gently swirl or vortex the vial until the solid is completely dissolved.

-

-

Decontamination and Waste Disposal (The "Why"): Proper cleanup is essential to prevent secondary exposure.

-

Wipe the spatula, weigh boat, and any other contaminated surfaces with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Dispose of the weigh boat, gloves, and any cleaning materials in a designated solid hazardous waste container.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Safe Handling Workflow Diagram

Caption: Step-by-step workflow for the safe handling of this compound.

Section 5: Emergency and First-Aid Procedures

In case of accidental exposure, immediate and appropriate action is critical. Show the safety data sheet to the attending medical professional.[9]

-

Eye Contact: This is the most severe exposure risk. Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Take off immediately all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[13] If skin irritation or a rash occurs, get medical help.[2]

-

Inhalation: Move the exposed person to fresh air at once.[13] If breathing is difficult or has stopped, provide artificial respiration. Call a physician immediately.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, immediately make them drink water (two glasses at most). Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Section 6: Toxicological and Ecological Information

The compound is also classified as toxic to aquatic life, with harmful long-lasting effects. Therefore, it is imperative to prevent the chemical from entering drains or the environment.[9] All waste must be disposed of as hazardous chemical waste according to local, state, and federal regulations.

References

-

This compound (C12H14N2O2S). PubChemLite. [Link]

-

First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention (CDC), NIOSH. [Link]

-

This compound, 95% Purity. CP Lab Safety. [Link]

-

This compound. CHEMICAL POINT. [Link]

-

MSDS of N-boc-4-(4-oxo-piperidine-1-carbonyl)aniline. Capot Chemical Co., Ltd.. [Link]

-

MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf. AAPPTec. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. TERT-BUTYL N-(4-ISOTHIOCYANATOPHENYL)CARBAMATE - Safety Data Sheet [chemicalbook.com]

- 3. 89631-75-4|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C12H14N2O2S) [pubchemlite.lcsb.uni.lu]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. scbt.com [scbt.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. capotchem.cn [capotchem.cn]

- 10. fishersci.com [fishersci.com]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Storage and Stability of N-Boc-4-isothiocyanatoaniline

For researchers, scientists, and drug development professionals engaged in syntheses utilizing N-Boc-4-isothiocyanatoaniline, a comprehensive understanding of its storage requirements and stability profile is paramount. This bifunctional molecule, containing both a labile Boc-protecting group and a reactive isothiocyanate moiety, presents unique challenges in handling and storage to ensure its integrity and reactivity for downstream applications. This technical guide provides a detailed exploration of the factors influencing the stability of this compound, protocols for its proper storage, and methodologies for assessing its purity and degradation over time.

Chemical Profile and Intrinsic Stability Considerations

This compound, also known as tert-butyl (4-isothiocyanatophenyl)carbamate, possesses two key functional groups that dictate its chemical behavior and stability: the N-tert-butoxycarbonyl (Boc) group and the isothiocyanate (-N=C=S) group.

-

The N-Boc Group: The Boc protecting group is notoriously sensitive to acidic conditions, which catalyze its removal to yield the corresponding primary amine.[1] While generally stable to basic and nucleophilic conditions, prolonged exposure to harsh bases may also compromise its integrity.[2] Thermal deprotection is also a known characteristic of N-Boc protected amines, with elevated temperatures potentially leading to its cleavage.[2]

-

The Isothiocyanate Group: The isothiocyanate functional group is a versatile electrophile, but it is also susceptible to degradation, primarily through hydrolysis. The presence of water or other nucleophiles can lead to the formation of the corresponding thiocarbamic acid, which is often unstable and can further decompose.[3] The rate of hydrolysis is influenced by pH and temperature.

The interplay of these two functional groups necessitates a carefully controlled storage environment to prevent premature deprotection or degradation, which could lead to impurities and reduced efficacy in subsequent reactions.

Recommended Storage Conditions

To maintain the long-term stability and purity of this compound, the following storage conditions are recommended based on the known sensitivities of its functional groups and general best practices for reactive organic compounds.[4]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential thermal degradation of the N-Boc group and slows down hydrolytic degradation of the isothiocyanate. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes atmospheric moisture and oxygen, thereby preventing hydrolysis of the isothiocyanate and potential oxidative side reactions. |

| Light | Amber vial or stored in the dark | Protects the compound from potential photolytic degradation, as aromatic compounds can be light-sensitive. |

| Container | Tightly sealed, chemically inert glass vial | Prevents ingress of moisture and air. Glass is preferred over plastic to avoid potential leaching or reaction with the container material. |

Long-term Storage Workflow:

Caption: Recommended workflow for the long-term storage of this compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate analytical methods to monitor the stability of this compound. The two primary degradation routes are the hydrolysis of the isothiocyanate group and the acid-catalyzed deprotection of the N-Boc group.

A. Isothiocyanate Hydrolysis:

In the presence of water, the isothiocyanate group can undergo nucleophilic attack to form an unstable thiocarbamic acid intermediate. This intermediate can then decompose to yield 4-aminophenyl-N-Boc-amine and carbonyl sulfide.

B. N-Boc Deprotection:

Trace amounts of acidic impurities in the storage environment or generated from other degradation processes can catalyze the cleavage of the Boc group, liberating isobutylene and carbon dioxide, and resulting in the formation of 4-isothiocyanatoaniline.

Caption: Potential degradation pathways of this compound.

Stability Testing Protocols

To experimentally validate the stability of this compound, a comprehensive stability testing program should be implemented. This typically involves both long-term and accelerated stability studies, guided by principles outlined in the ICH Q1A guidelines.[5]

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.[3][6]

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 20% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from its potential degradation products.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[7]

Experimental Protocol for Forced Degradation:

-

Acidic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for 24 hours.

-

Basic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store 10 mg of solid this compound in an oven at 80 °C for 48 hours.

-

Photolytic Degradation: Expose a solution of 1 mg/mL this compound in acetonitrile to UV light (254 nm) for 24 hours.

After each stress condition, analyze the samples by the validated HPLC method. The resulting chromatograms will reveal the degradation products formed under each condition. Further characterization of these degradation products can be achieved using LC-MS and NMR spectroscopy.[8]

Long-Term and Accelerated Stability Studies

Following the ICH Q1A guidelines, long-term and accelerated stability studies should be conducted on at least three different batches of this compound.[5]

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 2-8 °C | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Accelerated | 25 °C / 60% RH | 0, 3, 6 months |

At each time point, the samples should be analyzed for appearance, purity (by HPLC), and the presence of any degradation products.

Handling and Safety Precautions

Isothiocyanates are known to be irritants and sensitizers.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of spills, the area should be decontaminated with a suitable absorbent material. Waste containing isothiocyanates should be disposed of as hazardous chemical waste according to institutional guidelines.[10]

Conclusion

The stability of this compound is critically dependent on the careful control of storage conditions to mitigate the inherent lability of its N-Boc and isothiocyanate functional groups. By implementing the recommended storage protocols and employing a robust stability testing program, researchers can ensure the quality and reliability of this important chemical reagent, thereby enhancing the reproducibility and success of their synthetic endeavors.

References

- Wilson, K. A., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC.

- Klouda, D. V. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- Jiangsu Parrini New Material Technology Co ltd. (2020).

- Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022.

- BOC Sciences. (2026). Degradation Product Analysis Services.

- ResearchGate. (n.d.). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the....

- MDPI. (2024). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry.

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.

- NJ.gov. (n.d.). Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY.

-

MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]

- Fisher Scientific. (n.d.).

- ResearchGate. (2025). Deprotection of a Primary Boc Group under Basic Conditions.

- PubMed. (n.d.). Studies of the degradation products of nisin, a peptide antibiotic, using capillary electrophoresis with off-line mass spectrometry.

- Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. International Journal of Pharmaceutical Sciences and Research, 3(3), 675-683.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Fisher Scientific. (2012).

- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.

- PMC. (n.d.).

- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)

- Westgard QC. (n.d.). Stability Testing and CLSI EP25-A.

- Harrizul, R., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164.

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)

- MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.

- Sigma-Aldrich. (2025).

- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.

- Labtest. (n.d.). Reagents Storage and stability . Precautions and warnings.

- ICH. (n.d.). Quality Guidelines.

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

- Yale University. (2025). Management & Disposal of Qiagen Reagents.

- NIH. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.

- IJTSRD. (2021). Stability Indicating HPLC Method Development – A Review.

- Google Patents. (n.d.).

- Pharmaceutical Technology. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.

- PubMed. (2013). MS(n)

- ResearchGate. (2016). How to confirm BOC deprotection by TFA ?.

- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. researchgate.net [researchgate.net]

- 9. carlroth.com [carlroth.com]

- 10. ehs.yale.edu [ehs.yale.edu]

A Senior Application Scientist's Guide to N-Boc-4-isothiocyanatoaniline: Sourcing, Synthesis, and Application in Bioconjugation

For researchers, scientists, and drug development professionals, the strategic selection of chemical linkers is a critical decision that dictates the efficacy, stability, and functionality of complex bioconjugates. Among the vast arsenal of available reagents, N-Boc-4-isothiocyanatoaniline stands out as a versatile heterobifunctional linker. Its unique architecture, featuring a protected amine and a reactive isothiocyanate group, offers a staged approach to molecular assembly, making it an invaluable tool in the synthesis of antibody-drug conjugates (ADCs), diagnostic probes, and other targeted therapeutics.

This guide provides an in-depth technical overview of this compound, from its commercial availability to its core chemical principles and practical application in the laboratory.

Physicochemical Properties and Handling

This compound, also known as tert-butyl N-(4-isothiocyanatophenyl)carbamate, is a stable, solid compound at room temperature.[1] Understanding its fundamental properties is crucial for its proper storage, handling, and use in synthesis.

| Property | Value | Source |

| CAS Number | 89631-75-4 | [1][2][3][4] |

| Molecular Formula | C12H14N2O2S | [2][4] |

| Molecular Weight | 250.32 g/mol | [2][4] |

| Appearance | Off-white to yellow solid | N/A |

| Purity | Typically ≥95% | [2] |

| Storage | Store at room temperature | [1] |

Safety and Handling: this compound may cause allergic skin reactions and can lead to allergy or asthma symptoms if inhaled.[5] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Commercial Availability

A variety of chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead times, and the availability of technical documentation like a Certificate of Analysis (CoA).

| Supplier | Product Name | Noted For |

| BLD Pharm | This compound | Provides access to analytical data including NMR, HPLC, and LC-MS.[3] |

| Santa Cruz Biotechnology | This compound | A well-known supplier for proteomics and life science research chemicals.[4] |

| CP Lab Safety | This compound, 95% Purity | Specifies the product is for professional research and commercial use only.[2] |

| Chemical Point | This compound | European supplier offering the compound for research applications.[1] |

Core Chemistry: A Tale of Two Functional Groups

The utility of this compound lies in the orthogonal reactivity of its two key functional groups: the Boc-protected aniline and the isothiocyanate.

-

The Isothiocyanate (-N=C=S): This electrophilic group is highly reactive towards primary amines, forming a stable thiourea bond. This reaction is the cornerstone of its application in bioconjugation, allowing for the covalent attachment of the linker to proteins, peptides, or other amine-containing biomolecules.[] The reaction proceeds readily under mild, slightly basic conditions (pH 7.5-9.0), which are generally compatible with the stability of most proteins.

-

The Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[7][8] It is stable under the conditions required for the isothiocyanate-amine coupling but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). This deprotection step reveals a primary aniline, which can then be used for subsequent conjugation or modification, providing a powerful two-step, directional ligation strategy.

Caption: Simplified synthetic route to this compound.

Application in Bioconjugation: A Step-by-Step Protocol

The primary application for this compound is the site-specific modification of biomolecules. The following protocol outlines a general procedure for labeling a generic protein with this linker.

Objective: To covalently attach this compound to surface-exposed lysine residues on a protein, forming a stable thiourea linkage.

Materials and Reagents:

-

Protein of interest (e.g., an antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.5-8.5.

-

This compound.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for purification.

-

Reaction buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5.

Experimental Protocol:

-

Protein Preparation:

-

If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer (e.g., PBS or bicarbonate buffer) using an SEC column or dialysis.

-

Adjust the protein concentration to 2-10 mg/mL. Higher concentrations generally improve conjugation efficiency.

-

-

Linker Stock Solution Preparation:

-

Just before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.

-

Causality Insight: Isothiocyanates can hydrolyze in aqueous solutions. Preparing the stock solution in anhydrous DMSO immediately before use minimizes degradation and ensures accurate molar ratios.

-

-

Conjugation Reaction:

-